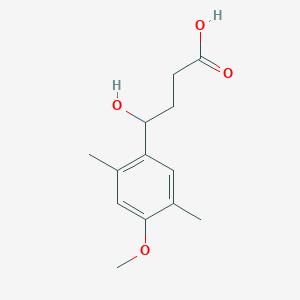

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

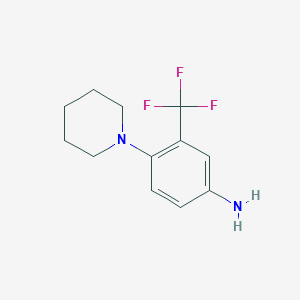

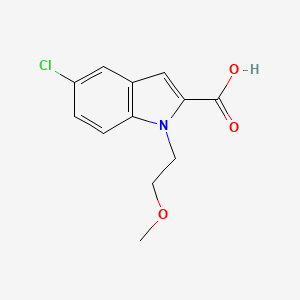

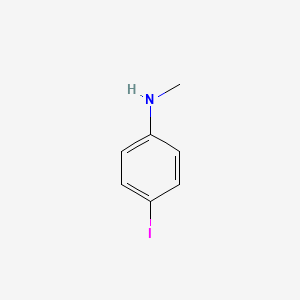

The compound 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceutical chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and functional group transformations. For instance, the synthesis of 5-substituted indole derivatives has been demonstrated through the transformation of sulfomethyl groups to formyl functions, as shown in the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids . Additionally, the synthesis of chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from methanesulfonic acid derivatives, which can be achieved through Fischer-type indolization . These methods could potentially be adapted for the synthesis of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid by introducing the appropriate methoxy-ethyl side chain at the relevant step.

Molecular Structure Analysis

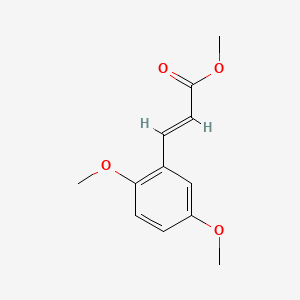

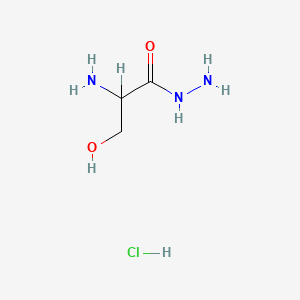

The molecular structure of indole derivatives is characterized by the indole core, which consists of a benzene ring fused to a pyrrole ring. Substituents on the indole core, such as the chloro and methoxy-ethyl groups in 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, can significantly influence the compound's electronic properties and reactivity. The position of these substituents is crucial, as it can affect the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the indole ring. For example, the chloro group in the 5-position may make the indole more susceptible to nucleophilic attack due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability. The compound's reactivity, including its susceptibility to hydrolysis, oxidation, and reduction, is also determined by the nature of its substituents and the overall molecular framework.

While the provided papers do not directly discuss 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, they offer insights into the synthesis and properties of related indole derivatives, which can be informative for understanding and working with this compound .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized, with 1H-indole-2-carboxylic acids used as the core compound. This demonstrates the compound's utility in creating novel chemical structures for potential applications (Reddy et al., 2022).

Chemical Transformations

- Ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, showing the versatility of indole derivatives in chemical transformations (Pete et al., 2003).

Medicinal Chemistry

- In the context of medicinal chemistry, indole derivatives have been synthesized and characterized for molecular docking studies, which can predict binding interactions with target proteins like EGFR. This suggests potential applications in drug design and discovery (Reddy et al., 2022).

Spectroscopic Profiling

- Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, was characterized using various spectroscopic techniques, highlighting the importance of these derivatives in understanding molecular structures and properties (Almutairi et al., 2017).

Crystal Structure Analysis

- The crystal structure of 5-methoxyindole-3-acetic acid was solved, showing the detailed molecular arrangement and hydrogen bonding patterns. This type of research provides valuable insights into the physical and chemical properties of indole derivatives (Sakaki et al., 1975).

Propiedades

IUPAC Name |

5-chloro-1-(2-methoxyethyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVVQATCLRGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)